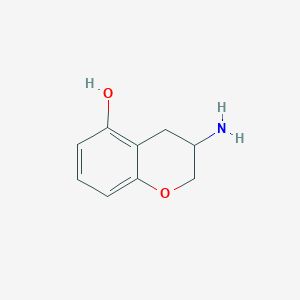
3-Aminochroman-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminochroman-5-ol is a chemical compound that belongs to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of an amino group at the 3-position and a hydroxyl group at the 5-position makes this compound a unique and valuable compound in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminochroman-5-ol can be achieved through several methods. One effective approach involves the enantioselective reductive coupling of 3-chromanones with primary amine partners using metagenomic imine reductases (IREDs) as biocatalysts . This method provides high yields and enantiocomplementary selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. The use of biocatalysts, such as IREDs, has been explored for industrial applications due to their efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminochroman-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield chromanones, while reduction of the amino group can produce various amines .
Applications De Recherche Scientifique
3-Aminochroman-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-Aminochroman-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a serotonin receptor agonist or antagonist, modulating neurotransmitter activity in the brain . The compound’s effects are mediated through its binding to serotonin receptors, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminotetralin: Another compound with a similar structure, used in pharmaceutical research.
3-Aminochroman: A closely related compound with similar chemical properties.
Uniqueness
3-Aminochroman-5-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
117422-48-7 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-amino-3,4-dihydro-2H-chromen-5-ol |
InChI |
InChI=1S/C9H11NO2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-3,6,11H,4-5,10H2 |
Clé InChI |
VPUUQIZZTQPFQV-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC2=CC=CC(=C21)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-8-azaspiro[4.5]decane](/img/structure/B11918569.png)
![5H-Indeno[5,6-b]furan](/img/structure/B11918583.png)

![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)





![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)



![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)
